molecular formula C6H4Cl3F9Si B8232436 Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Cat. No.: B8232436
M. Wt: 381.5 g/mol
InChI Key: ANCJPQMZAFESOZ-UHFFFAOYSA-N
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Description

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a chemical compound with the molecular formula C6H4Cl3F9Si. It is a member of the silane family, which consists of silicon and hydrogen compounds. This particular compound is characterized by the presence of three chlorine atoms and a nonafluorohexyl group attached to the silicon atom. It is known for its unique properties, including high thermal stability and hydrophobicity, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:

C6H4F9OH+HSiCl3C6H4Cl3F9Si+H2O\text{C6H4F9OH} + \text{HSiCl3} \rightarrow \text{C6H4Cl3F9Si} + \text{H2O} C6H4F9OH+HSiCl3→C6H4Cl3F9Si+H2O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Chlorine atoms can be substituted with other functional groups such as alkoxy or amino groups.

    Condensation: Can undergo condensation reactions to form siloxane polymers.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Substitution: Requires nucleophilic reagents such as alcohols or amines.

    Condensation: Often catalyzed by acids or bases under controlled temperature and pressure conditions.

Major Products Formed

Scientific Research Applications

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates through the silicon atom. The nonafluorohexyl group imparts hydrophobic and oleophobic properties, making it effective in modifying surface characteristics. The chlorine atoms can be readily substituted, allowing for further functionalization and customization of the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

  • Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
  • Chloro-dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
  • Perfluorooctyltrichlorosilane

Uniqueness

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its specific nonafluorohexyl group, which provides distinct hydrophobic and oleophobic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3F9Si/c7-19(8,9)6(17,18)5(15,16)3(10,11)1-2-4(12,13)14/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJPQMZAFESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3F9Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701159
Record name Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78560-47-1
Record name Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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